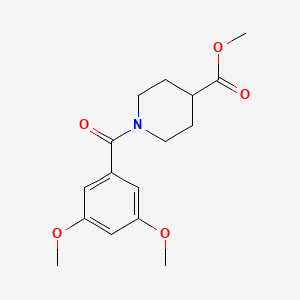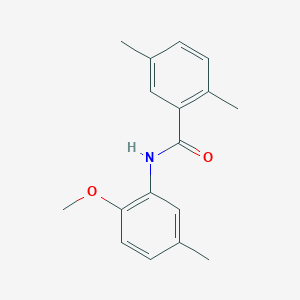![molecular formula C13H16ClN5OS B5878481 N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TATB is a white crystalline solid that belongs to the class of tetrazoles. It was first synthesized in 1983 by the US Army Research Laboratory as a potential explosive material. However, due to its high thermal stability and insensitivity to shock, it was later found to be unsuitable for use as an explosive. Instead, TATB has become a popular choice for scientific research due to its unique properties.
作用機序
The mechanism of action of TATB is not fully understood. However, it is believed that TATB interacts with biological molecules, such as proteins and nucleic acids, through weak non-covalent interactions. This interaction can lead to changes in the conformation and function of the biomolecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
TATB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TATB can inhibit the activity of enzymes, such as acetylcholinesterase and carbonic anhydrase. TATB has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that TATB can modulate the immune system and reduce inflammation.
実験室実験の利点と制限
TATB has several advantages for use in lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. TATB is also relatively inexpensive compared to other compounds used in scientific research. However, TATB has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, TATB has limited commercial availability, which can make it difficult to obtain for some researchers.
将来の方向性
There are many potential future directions for research on TATB. One area of interest is the development of new materials based on TATB. Metal-organic frameworks and covalent organic frameworks have shown promise for use in gas storage, separation, and catalysis. Another area of interest is the use of TATB in the field of medicine. TATB has shown potential as an anti-cancer agent and as a modulator of the immune system. Further research is needed to fully understand the mechanism of action of TATB and to explore its potential applications in various fields of science.
In conclusion, TATB is a unique compound that has gained significant attention in scientific research due to its potential applications. Its synthesis method is relatively simple, and it has been used in various fields of science, such as the development of new materials and the study of its potential use in medicine. Further research is needed to fully understand the mechanism of action of TATB and to explore its potential applications in various fields of science.
合成法
TATB can be synthesized by reacting tert-butyl thiol with 1-(2-chlorophenyl)-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate. The reaction proceeds at room temperature and the product can be obtained in high yield. The synthesis of TATB is relatively simple and can be scaled up for industrial production.
科学的研究の応用
TATB has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of new materials, such as metal-organic frameworks and covalent organic frameworks. TATB has also been used as a ligand for the preparation of metal complexes with interesting properties. In addition, TATB has been investigated for its potential use in the field of medicine.
特性
IUPAC Name |
N-tert-butyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5OS/c1-13(2,3)15-11(20)8-21-12-16-17-18-19(12)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMIEOKKZDHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7183966 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

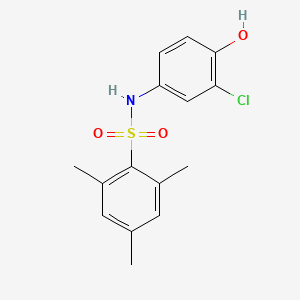
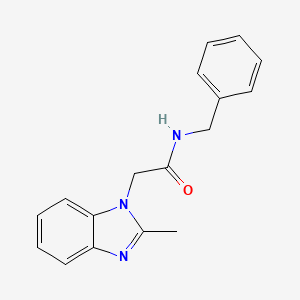


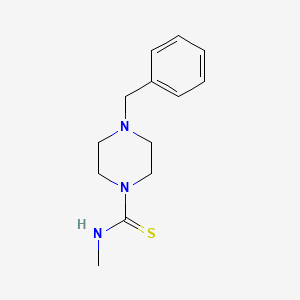
![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
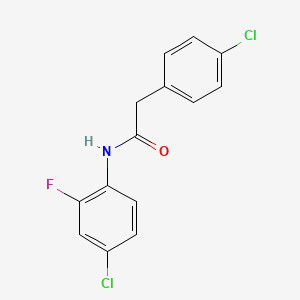
![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
